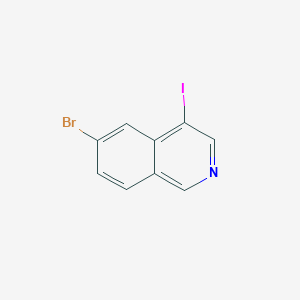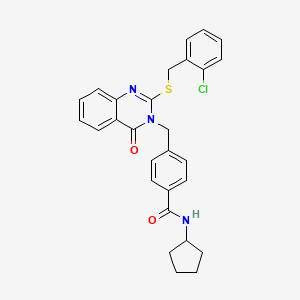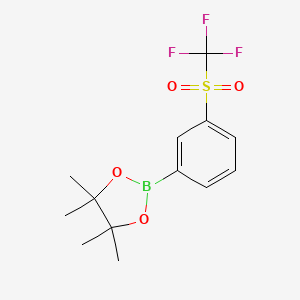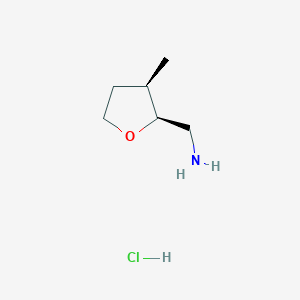
6-Bromo-4-iodoisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-iodoisoquinoline is a chemical compound with the molecular formula C9H5BrIN and a molecular weight of 333.95 . It is an important intermediate for the synthesis of many biologically active compounds .
Synthesis Analysis
6-Bromo-4-iodoisoquinoline can be synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through five steps including cyclization reaction and substitution reaction .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-iodoisoquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H and the InChI key is HUJDTCMXQLMRBM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Bromo-4-iodoisoquinoline is a solid at room temperature . It has a molecular weight of 333.95 .Applications De Recherche Scientifique
Synthesis and Biological Activity
6-Bromo-4-iodoisoquinoline is an essential intermediate in the synthesis of various biologically active compounds. It has been utilized in the development of tyrosine kinase inhibitors, showcasing steep structure-activity relationships that highlight the compound's significance in medicinal chemistry (Bridges et al., 1996). Additionally, its role in the preparation of analogs with high binding affinity to the epidermal growth factor receptor (EGFR) underscores its utility in targeting specific pathways in cancer therapy (Rewcastle et al., 1996).
Chemical Synthesis and Ligand Development
The compound serves as a starting material in the Friedländer synthesis of quinoline derivatives, facilitating the development of bidentate and tridentate ligands. This application is pivotal in creating novel chelating agents for various purposes, including materials science and catalysis (Hu et al., 2003).
Fluorescent Dyes and Imaging
6-Bromo-4-iodoisoquinoline has been instrumental in the synthesis of new fluorescent quinolinium dyes. These dyes, characterized by their solubility and fluorescence properties across a broad pH range, have found applications in particle sizing and bioimaging, demonstrating the versatility of 6-Bromo-4-iodoisoquinoline in contributing to advanced imaging techniques (Geddes et al., 2000).
Antibacterial and Cytotoxic Applications
Further extending its utility, derivatives of 6-Bromo-4-iodoisoquinoline have shown significant antibacterial activities against resistant strains such as ESBL producing Escherichia coli and MRSA. This indicates its potential in addressing challenges in antimicrobial resistance and the development of new therapeutic agents (Arshad et al., 2022). Additionally, its analogs have been evaluated for cytotoxic activity against various cancer cell lines, highlighting its role in the discovery of new anticancer drugs (Delgado et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-4-iodoisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJDTCMXQLMRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxa-8-azaspiro[3.5]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2648127.png)
![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide](/img/structure/B2648130.png)
![5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2648131.png)
![3-methyl-5-((3-(quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2648132.png)



![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2648138.png)
![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2648139.png)
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2648142.png)
![2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B2648144.png)
![N-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2648146.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2648147.png)